molecular formula C12H23N3 B13633970 5-Methyl-1-octyl-1H-pyrazol-3-amine

5-Methyl-1-octyl-1H-pyrazol-3-amine

Cat. No.: B13633970
M. Wt: 209.33 g/mol
InChI Key: PHISJWIIHYOOER-UHFFFAOYSA-N
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Description

5-Methyl-1-octyl-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-octyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methylpyrazole with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-octyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

5-Methyl-1-octyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-octyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methylpyrazole
  • 1-Methyl-5-amino-1H-pyrazole
  • 5-Amino-3-methyl-1-phenylpyrazole

Uniqueness

5-Methyl-1-octyl-1H-pyrazol-3-amine stands out due to its unique octyl substitution, which imparts distinct physicochemical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-methyl-1-octylpyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-3-4-5-6-7-8-9-15-11(2)10-12(13)14-15/h10H,3-9H2,1-2H3,(H2,13,14)

InChI Key

PHISJWIIHYOOER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=CC(=N1)N)C

Origin of Product

United States

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